5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Catalog No.
S890253
CAS No.
522646-43-1
M.F
C11H8FNO2S
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxy...

CAS Number

522646-43-1

Product Name

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

IUPAC Name

5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)

InChI Key

ODCOWPJBSKLCIC-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O
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Future Research Potential:

The structure of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid suggests potential for further scientific investigation. Here are some areas where it could be explored:

  • Medicinal Chemistry: The thiazole ring is a common pharmacophore found in many drugs. Research could focus on synthesizing and testing this compound for specific biological activities [].
  • Material Science: Heterocyclic compounds like this one can have interesting physical properties that could be useful in material science applications [].

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C11_{11}H8_8FNO2_2S, and it has a molecular weight of 237.25 g/mol. The compound features a carboxylic acid functional group (-COOH), which contributes to its acidic properties and potential biological activity. It is often represented by the IUPAC name 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid.

. One common method includes the hydrolysis of its methyl ester derivative in the presence of sodium hydroxide, followed by acidification with hydrochloric acid. This reaction sequence effectively converts the methyl ester into the corresponding carboxylic acid:

  • Hydrolysis: The methyl ester reacts with sodium hydroxide in tetrahydrofuran and methanol.
  • Acidification: The resulting mixture is treated with hydrochloric acid to precipitate the acid form of the compound .

Research indicates that 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has shown potential as an anti-inflammatory and anti-cancer agent. The presence of the fluorophenyl group enhances its biological efficacy, possibly through improved binding affinity to biological targets. Studies have also suggested that this compound may have antimicrobial properties, although further research is required to fully elucidate its mechanism of action.

The synthesis of 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through various methods:

  • Methyl Ester Hydrolysis: As mentioned, the hydrolysis of its methyl ester derivative is a common approach.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under specific conditions to form the thiazole ring.
  • Substitution Reactions: The introduction of the fluorophenyl group can be accomplished through electrophilic aromatic substitution reactions on suitable thiazole precursors .

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has several applications in pharmaceutical research and development:

  • Drug Development: Its potential anti-inflammatory and anti-cancer properties make it a candidate for further development as a therapeutic agent.
  • Chemical Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.
  • Biological Research: Used in studies aimed at understanding disease mechanisms and developing new treatment strategies.

Interaction studies involving 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid are crucial for determining its pharmacological profile. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. Understanding these interactions can help optimize its efficacy and reduce potential side effects.

Several compounds share structural similarities with 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. These include:

Compound NameCAS NumberKey Structural Features
5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid433283-22-8Similar thiazole structure with a para-fluoro substitution
5-(3-Fluorophenyl)-thiazole-4-carboxylic acid1047676-31-2Contains a thiazole ring but with different fluorine positioning
2-Methyl-1,3-thiazole-4-carboxylic acid284728Lacks the fluorophenyl group but retains similar carboxylic functionality

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid lies in its specific substitution pattern and the presence of the fluorine atom on the aromatic ring. This configuration not only enhances its biological activity but also influences its physicochemical properties compared to similar compounds. The fluorine atom can improve lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Molecular Formula and Weight Analysis

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid possesses the molecular formula C₁₁H₈FNO₂S with a molecular weight of 237.25 grams per mole [1] [2] [3]. The compound is identified by the Chemical Abstracts Service registration number 522646-43-1 and the MDL number MFCD08275134 [1] [2] [4]. The exact mass of this heterocyclic compound has been determined to be 237.25 atomic mass units, confirming its monoisotopic nature [1] [2].

The computational chemistry data reveals specific molecular descriptors that characterize the compound's physicochemical properties [1]. The topological polar surface area measures 50.19 square angstroms, indicating moderate polarity [1]. The calculated logarithmic partition coefficient (LogP) value of 2.95582 suggests favorable lipophilicity characteristics [1]. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to its conformational flexibility [1].

PropertyValueReference
Molecular FormulaC₁₁H₈FNO₂S [1] [2]
Molecular Weight237.25 g/mol [1] [2]
CAS Number522646-43-1 [1] [2]
MDL NumberMFCD08275134 [1] [2]
Topological Polar Surface Area50.19 Ų [1]
LogP2.95582 [1]
Hydrogen Bond Acceptors3 [1]
Hydrogen Bond Donors1 [1]
Rotatable Bonds2 [1]

Structural Features and Functional Groups

The molecular architecture of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid consists of a five-membered thiazole heterocycle containing both sulfur and nitrogen atoms [5]. The thiazole ring serves as the central structural framework, with specific substitution patterns that define the compound's chemical identity [5]. The 2-fluorophenyl group is attached at the 5-position of the thiazole ring, while a methyl group occupies the 2-position [1] [2].

The carboxylic acid functional group is positioned at the 4-position of the thiazole ring, contributing to the compound's acidic properties and potential reactivity [5]. The presence of the fluorine atom in the ortho position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity [5]. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as O=C(O)C1=C(C2=CC=CC=C2F)SC(C)=N1 [1].

The compound exhibits a planar thiazole core with the aromatic substitution pattern creating specific steric and electronic effects [5]. The 2-fluorophenyl substituent introduces electron-withdrawing characteristics that can affect the overall electronic distribution within the molecule [5]. The methyl group at the 2-position of the thiazole ring provides steric hindrance and contributes to the compound's overall stability [5].

Crystallographic Properties

Crystallographic analysis of related thiazole-containing compounds provides insight into the structural properties of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid [6] [7]. Thiazole rings typically exhibit planar geometries with characteristic bond lengths and angles that are consistent across similar heterocyclic systems [6]. The root mean square deviation for thiazole rings generally measures approximately 0.0252 angstroms, indicating high planarity [6].

The crystal packing of fluorophenyl-substituted thiazole derivatives typically involves intermolecular hydrogen bonding interactions [6] [8]. The carboxylic acid functional group can participate in hydrogen bonding networks, forming dimeric structures through carboxyl-carboxyl interactions [8]. The fluorine atom in the phenyl ring can engage in weak hydrogen bonding interactions with neighboring molecules [6] [8].

The dihedral angles between the thiazole ring and the fluorophenyl substituent influence the overall molecular conformation and crystal packing arrangements [6]. These geometric parameters affect the compound's solid-state properties and intermolecular interactions [6] [8]. The crystal structures of related compounds demonstrate that thiazole rings form characteristic dihedral angles with attached aromatic rings, typically ranging from 9 to 85 degrees [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid through both proton and carbon-13 analyses [9] [10]. The proton nuclear magnetic resonance spectrum typically displays characteristic signals for the aromatic protons, methyl group, and carboxylic acid proton [9] [10].

The aromatic region of the proton spectrum contains multiplet signals corresponding to the fluorophenyl protons, typically appearing between 7.0 and 8.0 parts per million [9] [10] [11]. The methyl group attached to the thiazole ring exhibits a singlet signal around 2.6 to 2.7 parts per million [9] [10]. The carboxylic acid proton appears as a broad signal in the downfield region, typically between 10 and 13 parts per million [12].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for each carbon environment within the molecule [10] [13]. The carbonyl carbon of the carboxylic acid group appears in the characteristic region between 170 and 185 parts per million [13]. Aromatic carbons from both the thiazole ring and fluorophenyl group exhibit signals between 125 and 150 parts per million [13] [14]. The methyl carbon typically appears around 15 to 20 parts per million [10] [13].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)Assignment
Aromatic Protons7.0-8.0Fluorophenyl protons
Methyl Protons2.6-2.7Thiazole methyl group
Carboxylic Acid Proton10-13COOH proton
Carbonyl Carbon170-185Carboxylic acid carbon
Aromatic Carbons125-150Thiazole and phenyl carbons
Methyl Carbon15-20Thiazole methyl carbon

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid [11] [12]. The carboxylic acid functional group exhibits distinctive stretching vibrations that are diagnostic for this compound class [12]. The broad oxygen-hydrogen stretching absorption extends from 2500 to 3300 wavenumbers, overlapping with carbon-hydrogen stretching peaks [12].

The carbonyl stretching frequency of the carboxylic acid group appears near 1710 wavenumbers, which is characteristic of dimeric carboxylic acid structures [12]. The thiazole ring system contributes specific absorption bands in the fingerprint region, with carbon-nitrogen and carbon-sulfur stretching vibrations [11]. Aromatic carbon-hydrogen stretching vibrations appear around 3000 to 3100 wavenumbers [11].

The fluorophenyl substituent introduces characteristic absorption bands associated with carbon-fluorine stretching and aromatic ring vibrations [11]. The carbon-fluorine bond typically exhibits stretching frequencies between 1000 and 1300 wavenumbers [11]. Out-of-plane bending vibrations of aromatic hydrogen atoms contribute to the absorption pattern in the 700 to 900 wavenumber region [11].

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500-3300Stretching
Carbonyl C=O~1710Stretching
Aromatic C-H3000-3100Stretching
Carbon-Fluorine1000-1300Stretching
Aromatic Ring1400-1600Skeletal vibrations
Out-of-plane C-H700-900Bending

Mass Spectrometry Characterization

Mass spectrometry analysis of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [16]. The molecular ion peak appears at mass-to-charge ratio 237.25, corresponding to the protonated molecular ion [1] . High-resolution mass spectrometry validates the exact molecular weight and elemental composition .

The fragmentation pattern of thiazole-containing compounds typically involves the loss of specific functional groups under collision-induced dissociation conditions [16]. Common fragmentation pathways include the loss of the carboxylic acid group, resulting in fragment ions at lower mass-to-charge ratios [16]. The fluorophenyl substituent can undergo characteristic fragmentation, with the loss of fluorine or the entire phenyl ring system [16].

The mass spectrum exhibits base peaks and diagnostic fragment ions that confirm the structural identity of the compound [16]. The presence of the fluorine atom creates characteristic isotope patterns that are detectable in high-resolution mass spectrometry [16]. The thiazole ring system can undergo ring-opening reactions under high-energy conditions, producing specific fragment ions [16].

UV-Visible Spectroscopy Analysis

Ultraviolet-visible spectroscopy of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid reveals electronic transitions characteristic of aromatic heterocyclic systems [17] [18] [19]. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated system [17] [18]. The primary absorption maxima typically occur in the ultraviolet region, with specific wavelengths dependent on the solvent system [18] [19].

The thiazole ring system contributes to the absorption spectrum through π-π* transitions that are characteristic of five-membered heterocycles [17] [18] [19]. The fluorophenyl substituent introduces additional aromatic transitions that can interact with the thiazole electronic system [19] [20]. The carboxylic acid functional group may contribute to charge transfer transitions at specific wavelengths [20].

Solvent effects significantly influence the ultraviolet-visible absorption characteristics of thiazole derivatives [18] [19]. Polar solvents can cause bathochromic shifts in absorption maxima due to stabilization of excited states [18]. The molar absorption coefficients provide quantitative information about the compound's light-absorbing properties at specific wavelengths [19].

Spectroscopic ParameterTypical RangeElectronic Transition
Primary Absorption Maximum240-280 nmπ-π* transitions
Secondary Absorption300-350 nmn-π* transitions
Charge Transfer Band280-320 nmIntramolecular charge transfer
Extinction Coefficient10³-10⁴ M⁻¹cm⁻¹Molar absorptivity

Physical Properties

The physical properties of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid are determined by its molecular structure and intermolecular interactions [21] [22] [23]. The compound typically exists as a crystalline solid at room temperature, with storage recommendations at ambient temperature conditions [2] [3]. The melting point of structurally related thiazole carboxylic acids ranges from 163 to 198 degrees Celsius, depending on the specific substitution pattern [21] [23] [24].

The density of thiazole carboxylic acid derivatives typically falls within the range of 1.4 to 1.6 grams per cubic centimeter, reflecting the presence of heteroatoms and aromatic systems [21]. The compound exhibits limited solubility in water due to its hydrophobic aromatic character, but demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide and methanol [22]. The fluorine substitution contributes to the compound's lipophilic properties while maintaining some polar character through the carboxylic acid group [5].

The boiling point of related thiazole carboxylic acids exceeds 300 degrees Celsius, indicating strong intermolecular interactions and thermal stability [21]. The compound's stability profile suggests resistance to degradation under normal storage conditions, with the carboxylic acid functionality providing sites for potential chemical modification [23] [24]. The flash point and vapor pressure characteristics indicate low volatility at room temperature [21].

Physical PropertyEstimated ValueReference Compounds
Melting Point163-198°CRelated thiazole acids [21] [23]
Density1.4-1.6 g/cm³Thiazole derivatives [21]
Boiling Point>300°CCarboxylic acid analogs [21]
Water SolubilityLimitedAromatic heterocycles [22]
Organic Solvent SolubilityGoodDMSO, methanol soluble [22]
Thermal StabilityHighStable under ambient conditions [23]

Traditional Synthetic Routes

Hantzsch Thiazole Synthesis Applications

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing thiazole rings, particularly relevant for 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid synthesis [1] [2] [3]. This classical approach involves the condensation of thioamides or thioureas with alpha-haloketones under mild conditions [1] [4].

For fluorophenyl-substituted thiazoles, the reaction typically proceeds through nucleophilic attack by the sulfur atom of the thioamide on the alpha-carbon of the haloketone, followed by cyclization and dehydration [1]. The synthesis of 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been documented using 4-fluorophenacyl bromide with appropriate thioamides, achieving yields of 78-99% [1] [2].

The method demonstrates excellent compatibility with fluorinated aromatic systems. Research has shown that fluorophenyl-based thiazoles can be synthesized following the Hantzsch protocol with substituted thiosemicarbazones and 2-bromo-4-fluoroacetophenone in ethanol under reflux conditions for 4-5 hours, providing moderate to good yields of 61-80% [1].

A particularly relevant synthetic route involves the hydrolysis of methyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate using lithium hydroxide monohydrate in tetrahydrofuran-methanol-water systems at room temperature [5]. This approach provides access to the target carboxylic acid functionality with yields ranging from 6.5% to 93%, depending on the specific conditions employed [6] [5].

Other Classical Methods

Beyond the Hantzsch synthesis, several classical methodologies contribute to thiazole construction. The Gabriel thiazole synthesis employs alpha-haloketones with thiocyanates under acidic conditions, though yields are typically lower (45-70%) compared to Hantzsch methods [7]. The Cook-Heilbron synthesis utilizes thiocarbamates with carbonyl compounds at elevated temperatures, providing unique structural variants but with limited substrate scope [8].

The Herz synthesis, involving amines and sulfur dichloride, offers direct amine incorporation but presents safety concerns due to the hazardous nature of sulfur dichloride [8]. Classical reflux conditions using thiourea, alpha-haloketones, and base in hydrochloroethanol systems (10M HCl-EtOH, 1:2) at 80°C for 20 minutes provide regioselectivity control, particularly useful for generating 2-imino-2,3-dihydrothiazoles with yields up to 73% [9].

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic approaches have revolutionized thiazole synthesis, offering enhanced selectivity and milder reaction conditions. Transition metal catalysis, particularly using palladium, copper, and ruthenium complexes, enables efficient thiazole formation with yields ranging from 75-95% [8] [10].

Palladium-catalyzed decarboxylative cross-coupling methods provide access to arylated thiazoles from thiazole carboxylic acids. These reactions employ bimetallic palladium-silver carbonate systems, delivering excellent yields for heteroarylated azoles [11]. Copper-catalyzed approaches, including copper(II) acetate with cesium carbonate in dimethylformamide at 120°C, achieve yields up to 97% for 2-aminobenzothiazole synthesis [8].

Ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas provides direct access to substituted 2-aminobenzothiazoles in yields up to 91% [8]. Nickel(II) salts have emerged as cost-effective alternatives, demonstrating excellent catalytic activity under mild conditions with reaction times as short as minutes and yields reaching 95% [8].

Green Chemistry Approaches

Green chemistry methodologies emphasize environmental sustainability while maintaining synthetic efficiency. Water-based protocols represent a significant advancement, with thiazole syntheses conducted in aqueous media achieving atom economies of 85-92% [12] [13].

Polyethylene glycol (PEG)-mediated synthesis operates at room temperature with recyclable reaction media, providing yields of 88-94% with minimal environmental impact [13] [12]. Deep eutectic solvents, particularly choline chloride-glycerol mixtures, enable reusable catalytic systems with up to five reaction cycles and atom economies of 90-96% [14].

Mechanochemical approaches using ball mill conditions eliminate solvent requirements entirely, achieving atom economies of 94-99% under solvent-free conditions [12]. Bio-catalytic methods employing enzyme systems operate at physiological temperatures (25-40°C) with regenerable catalysts and atom economies exceeding 92% [12].

Scale-up Considerations

Industrial scale-up of thiazole synthesis requires careful consideration of process safety, heat management, and quality control systems. Continuous flow technology offers superior scalability compared to traditional batch processes, enabling daily production rates of 10 kg with excellent heat transfer characteristics [15] [16].

Microreactor technology provides enhanced safety through microscale processing with rapid heat dissipation, suitable for scales of 1-100 g/day with real-time analytical monitoring [15]. Semi-continuous processes accommodate intermediate scales (100g-1 kg) with automated feeding systems and external heat exchangers [17].

Pilot plant scale operations (1-50 kg) require comprehensive process safety systems and industrial heat exchangers, while full industrial scale (>100 kg) demands complete automation with safety interlocks and integrated thermal management systems [15]. Cost considerations vary significantly, with high initial capital investment for continuous flow systems offset by lower operating costs and improved safety profiles [18].

Regioselective Synthesis Strategies

Regioselective thiazole synthesis is crucial for accessing specific substitution patterns, particularly for compounds like 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid where precise positioning of functional groups is essential [19] [20].

Base-promoted regioselective approaches enable diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles using alkyl 2-(methylthio)-2-thioxoacetates as synthetic precursors [19]. These transformations involve regioselective cyclization reactions between dithioates and active methylene isocyanides, proceeding rapidly at room temperature under metal-free conditions with excellent functional group compatibility [19].

Cascade reaction strategies from chromone derivatives provide facile access to substituted thiazoles via Michael addition-intramolecular cyclization processes [20]. These reactions demonstrate broad scope with reversed regioselectivity products prepared in excellent yields with short reaction times [20].

Acid-catalyzed regioselective cyclization reactions of dithioates with acyl hydrazides generate 2,5-disubstituted-1,3,4-thiadiazoles and related heterocycles through dehydrative and desulfurative processes [21]. The methodology exhibits significant functional group compatibility under metal-free conditions [21].

Stereoselective Synthesis Considerations

Stereoselective thiazole synthesis addresses the formation of chiral centers adjacent to the thiazole ring, particularly relevant when incorporating amino acid derivatives or other chiral auxiliaries [22] [23].

Chemo- and stereoselective protocols utilizing tert-alcohols bearing alkene and alkyne groups with alkaline earth catalysts provide time-dependent formation of kinetic and thermodynamic products [22] [23]. These reactions demonstrate selectivity concerning alkene geometry and enable synthesis of functionalized thiazoles with excellent stereochemical control [22].

The use of calcium triflate catalysts enables chemoselective distinction between carbon-carbon double and triple bonds when reacting with thioamides, offering fast and efficient synthesis of functionalized thiazoles with stereoselectivity regarding alkene geometry [23]. Solvent-free conditions provide similar yields while reducing reaction times to 25 minutes [23].

Propargyl alcohol-based approaches enable stereoselective thiazole formation through regioselective 5-exo-dig cyclization of allene intermediates, providing access to both kinetic and thermodynamically stable products depending on reaction time [22] [23].

Protecting Group Strategies

Protecting group strategies in thiazole synthesis are essential for complex molecule construction, particularly when multiple reactive functional groups are present [24] [25] [26].

Carboxylic acid protection commonly employs methyl or ethyl ester formation, as demonstrated in the synthesis of thiazole-4-carboxylate esters which can be subsequently hydrolyzed to reveal the free carboxylic acid [6] [5]. Trimethylsilyl (TMS) protection of alcohols provides orthogonal deprotection capabilities through fluoride-mediated cleavage [25].

Amine protection utilizing fluorenylmethylenoxy carbamate (Fmoc) groups enables base-mediated deprotection, while tert-butyl carbamate (Boc) groups require acidic conditions for removal [25]. Phenolic hydroxyl groups can be protected using tert-butyl ethers, which are cleaved under acidic conditions with trifluoroacetic acid [25].

Terminal alkyne protection through trimethylsilyl substitution prevents unwanted reactions during thiazole formation, with subsequent hydrolytic or fluoride-mediated deprotection revealing the terminal alkyne functionality [25]. Orthogonal protection strategies enable selective deprotection of specific functional groups in multiply-protected thiazole derivatives [25].

XLogP3

3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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